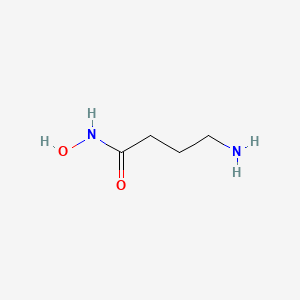

4-amino-N-hydroxybutanamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-hydroxybutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c5-3-1-2-4(7)6-8/h8H,1-3,5H2,(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMJNPWBZRROYKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NO)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101002006 | |

| Record name | 4-Amino-N-hydroxybutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101002006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81485-19-0 | |

| Record name | gamma-Aminobutyric acid hydroxamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081485190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-N-hydroxybutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101002006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of 4 Amino N Hydroxybutanamide

Established Synthetic Routes for 4-amino-N-hydroxybutanamide

Several synthetic strategies have been developed to produce this compound, each with its own set of advantages and applications.

N-Substituted Succinimide (B58015) Ring Opening Method

A prominent and recently developed approach for synthesizing N-hydroxybutanamide derivatives involves the ring-opening of N-substituted succinimides with hydroxylamine (B1172632). mdpi.comnih.gov This two-step method begins with the synthesis of an N-substituted succinimide, which is then treated with an aqueous solution of hydroxylamine. mdpi.comnih.gov

The initial step, the formation of the N-substituted succinimide, can be accomplished by reacting an amine or a carboxylic acid hydrazide with succinic anhydride. mdpi.comnih.gov A "one-pot" method using polyphosphate ester in chloroform (B151607) has been developed to streamline this process. mdpi.comnih.gov The subsequent ring-opening reaction with hydroxylamine typically proceeds at room temperature without the need for additional additives, offering a mild and efficient route to the desired N-hydroxybutanamide derivatives. nih.gov This reaction is feasible when the pKa of the initial amine used for the imide synthesis is less than or equal to the pKa of hydroxylamine. beilstein-archives.org This method has been successfully applied to produce a variety of N-hydroxybutanamide derivatives, including those with potential as matrix metalloproteinase (MMP) inhibitors. nih.gov

For instance, an iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide, synthesized via this route, demonstrated inhibitory activity against MMP-2, MMP-9, and MMP-14. nih.gov The reaction's similarity to the Ing-Manske procedure, where hydrazine (B178648) reacts with phthalimides, further supports the feasibility of this ring-opening reaction under mild conditions. mdpi.com

Aminolysis of Lactones

The aminolysis of lactones, particularly γ-butyrolactone, presents another key synthetic pathway to 4-hydroxybutanamide (B1328909) derivatives. mdma.chresearchgate.net This reaction involves the ring-opening of the lactone by an amine, leading to the formation of a hydroxyamide. mdma.ch

A straightforward example is the reaction of γ-butyrolactone with benzylamine (B48309) at room temperature, which yields N-benzyl-4-hydroxybutanamide. mdma.ch This method can be extended to synthesize a variety of N-substituted-4-hydroxybutanamides by employing different primary amines. mdma.chuj.edu.pl For more complex structures, a multi-step sequence can be utilized. For example, 2-amino-4-butyrolactone can be N-alkylated, followed by aminolysis of the resulting lactone with a substituted benzylamine to produce 2-substituted-4-hydroxybutanamide derivatives. uj.edu.pl The aminolysis step is often carried out by heating the substrates in a solvent like tetrahydrofuran (B95107) (THF). uj.edu.pl

This strategy has been employed to synthesize compounds evaluated as GABA uptake inhibitors. uj.edu.pl

Multi-step Nucleophilic Substitution and Condensation Approaches

Multi-step syntheses involving nucleophilic substitution and condensation reactions provide a versatile, albeit more complex, route to this compound and its analogs. A common starting material for these approaches is 4-chlorobutanoyl chloride.

In one such sequence, 4-chlorobutanoyl chloride can undergo aminolysis with an amine, such as benzylamine, to form an N-substituted-4-chlorobutanamide. mdma.ch This intermediate can then react with a second amine via nucleophilic substitution to introduce the amino group at the 4-position. mdma.ch Another strategy involves the reaction of 4-halobutyryl chloride with hydroxylamine, followed by a reaction with ammonia (B1221849) to introduce the amino group.

Derivatization Strategies for Structural Analogs of this compound

The core structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a wide array of structural analogs with potentially diverse biological activities.

Modifications at the Amino Moiety

The amino group of this compound is a key site for derivatization, often through acylation or alkylation reactions.

Acylation of the amino group can introduce various substituents, potentially altering the compound's properties. For example, acetylation of 4-aminobutanamide (B1198625) derivatives has been performed to study structure-activity relationships. nih.gov The synthesis of these N-acyl derivatives can be achieved through standard acylation procedures. nih.gov

N-aryl derivatives can also be synthesized, introducing aromatic moieties that can engage in various biological interactions. nih.gov The synthesis of N-{2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-4-hydroxybutanamide illustrates a more complex modification at the amino end of the butanamide structure. smolecule.com

| Starting Material | Reagent | Modification Type | Resulting Moiety |

| 4-aminobutanamide derivative | Acetic anhydride | Acylation | Acetamido |

| 4-aminobutanamide derivative | Aryl halide | N-Arylation | N-Aryl |

| o-phenylenediamine | 4-hydroxybutyric acid | Multi-step synthesis | N-benzimidazolylethyl |

Substitutions on the Butanamide Backbone

The butanamide backbone of this compound provides another avenue for structural diversification, particularly at the α- and β-positions relative to the amide group.

Substitutions at the α-position (C2) have been extensively explored, often to introduce bulky and lipophilic groups. researchgate.net These modifications are crucial for the activity of certain classes of compounds, such as GABA uptake inhibitors. researchgate.net For instance, N-benzylamides of 4-hydroxybutyric acid have been synthesized with various substituents at the α-position, including N-(4-phenylpiperazine), N-(4-benzylpiperazine), N-benzylamino, and N-(2-phenylethylamine) groups. researchgate.net The synthesis of these analogs often involves the aminolysis of a correspondingly α-substituted lactone. uj.edu.pl

Modifications at the β-position (C3) can also be achieved, leading to compounds like 4-amino-3-hydroxybutanamide. ontosight.ai The synthesis of such analogs typically requires multi-step chemical reactions starting from simple precursors. ontosight.ai

| Position of Substitution | Type of Substituent | Example of Substituent | Synthetic Approach |

| α-position (C2) | Aromatic, Lipophilic | 4,4-diphenylbut-3-enylamino | Aminolysis of α-substituted lactone |

| α-position (C2) | Piperazine derivative | 4-diphenylmethylpiperazin-1-yl | Synthesis from α-substituted lactone |

| β-position (C3) | Hydroxyl group | -OH | Multi-step synthesis |

Alterations at the Hydroxamic Acid Functional Group

The hydroxamic acid group (-CONHOH) is a critical component of many biologically active molecules due to its ability to chelate metal ions, such as zinc, which are often found in the active sites of metalloenzymes. acs.org Modifications of this functional group in this compound derivatives are explored to modulate their inhibitory potency and selectivity.

One common synthetic approach to create N-hydroxybutanamide derivatives involves the ring-opening of N-substituted succinimides with hydroxylamine. mdpi.comnih.gov This method provides a straightforward route to a variety of derivatives. For instance, N-substituted succinimides can be prepared by acylating amines or carboxylic acid hydrazides with succinic anhydride, followed by imidization. mdpi.com The subsequent treatment with aqueous hydroxylamine, often in the presence of methanol (B129727) to improve purity, yields the desired N-hydroxybutanamide derivatives. mdpi.com

Recent studies have demonstrated the synthesis of novel N-hydroxybutanamide derivatives using this succinimide ring-opening strategy. mdpi.comnih.gov For example, derivatives incorporating benzohydrazide (B10538) and iodoaniline moieties have been successfully synthesized. nih.gov However, it was observed that derivatives with a diacylated hydrazine fragment did not show significant inhibition of MMPs at a concentration of 10 μM, regardless of the substituents on the benzene (B151609) ring. nih.gov

Another approach involves the direct use of carboxylic acids or their activated forms, such as esters or acyl chlorides, which react with hydroxylamine. acs.org This nucleophilic acyl substitution is a fundamental method for forming hydroxamic acids. acs.org For example, 4-(6-Azido-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-hydroxybutanamide was synthesized from its corresponding carboxylic acid by activating it with ethyl chloroformate and N-methylmorpholine, followed by reaction with hydroxylamine. nih.gov

The following table summarizes a synthetic route for N-hydroxybutanamide derivatives:

| Step | Starting Materials | Reagents and Conditions | Product | Reference |

| 1 | Amines or carboxylic acid hydrazides, Succinic acid anhydride | Polyphosphate ester (PPE), Chloroform | N-substituted succinimides | mdpi.com |

| 2 | N-substituted succinimides | Aqueous hydroxylamine, Methanol, Room temperature | N-hydroxybutanamide derivatives | mdpi.comnih.gov |

Hybrid Derivative Synthesis (e.g., with sulfonamide moieties)

The synthesis of hybrid molecules that combine the pharmacophore of this compound with other functional groups, such as sulfonamides, is a strategy to develop compounds with enhanced or dual biological activities. researchgate.net Sulfonamides are known to be present in various biologically active compounds.

A notable example is the hybrid compound 4-[(E)-2-phenylethenesulfonamido]-N-hydroxybutanamide, which integrates a hydroxamate group with a styrenesulfonamide moiety. researchgate.net This compound was designed to combine the metalloproteinase-inhibiting properties of the hydroxamate with other potential biological activities conferred by the sulfonamide group. The synthesis and structure of this hybrid were confirmed using various spectroscopic methods. researchgate.net

The design of such hybrids is often inspired by the activities of existing compounds. For instance, the combination of a naphthalimide structure with a sulfonamide has been shown to result in potent enzyme inhibitors. nih.gov This has spurred interest in creating hybrids that incorporate different zinc-binding groups like sulfonamides and hydroxamates. nih.gov

Chemoenzymatic Synthesis Approaches for this compound and its Analogs

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to produce complex molecules, often with high stereoselectivity. researchgate.netnih.govmdpi.comescholarship.orgnih.gov This approach is particularly valuable for the synthesis of chiral compounds and their analogs.

Lipases and oxidoreductases are among the enzymes used in the chemoenzymatic synthesis of related butanamide structures. researchgate.net For example, lipase-catalyzed kinetic resolution has been employed to separate enantiomers of N,N-dialkyl-3-benzyloxymethyl-4-hydroxybutanamide, yielding acetates with specific stereoconfigurations. researchgate.net This demonstrates the potential of enzymes to introduce chirality into butanamide scaffolds.

While direct chemoenzymatic synthesis of this compound is not extensively detailed in the provided results, the principles of using enzymes to create chiral building blocks are well-established. nih.govmdpi.comnih.gov For instance, ketoreductases are used for the asymmetric reduction of ketones to produce chiral alcohols, which are precursors for various pharmaceuticals. mdpi.com Such enzymatic steps could be integrated into a synthetic route towards chiral analogs of this compound.

The general strategy involves using an enzyme for a key stereoselective step, followed by chemical transformations to complete the synthesis. nih.gov This can offer more efficient and environmentally friendly routes compared to purely chemical methods. researchgate.net

Molecular and Cellular Mechanism of Action of 4 Amino N Hydroxybutanamide

Enzymatic Inhibition Kinetics and Specificity of 4-amino-N-hydroxybutanamide

Interaction with Metalloenzymes (e.g., Matrix Metalloproteinases MMP-2, MMP-9, MMP-14)

Derivatives of this compound, specifically those containing a hydroxamic acid fragment, are recognized as inhibitors of metalloenzymes. nih.gov The N-hydroxybutanamide fragment is a key structural feature in many inhibitors of these enzymes, including batimastat (B1663600) and its analogs. nih.govmdpi.com

Recent studies have focused on newly synthesized N-hydroxybutanamide derivatives. For instance, an iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide has demonstrated significant inhibitory activity against Matrix Metalloproteinases (MMPs) such as MMP-2, MMP-9, and MMP-14, with IC₅₀ values in the range of 1–1.5 μM. nih.govmdpi.comsciprofiles.com This particular derivative showed a more pronounced inhibitory effect on MMP-2, MMP-9, and MMP-14 compared to MMP-3, where inhibition was only observed at higher concentrations (approximately 10 μM). nih.govmdpi.com Molecular docking studies suggest a strong binding affinity of this iodoaniline derivative to the active site of MMP-9. mdpi.com

The inhibitory action of these compounds is crucial in contexts like cancer research, as MMPs play a significant role in tumor invasion and metastasis by degrading the extracellular matrix. mdpi.comresearchgate.net The development of specific MMP inhibitors is a continuing area of interest for potential therapeutic applications. nih.gov

Table 1: Inhibitory Activity of an Iodoaniline Derivative of N¹-hydroxy-N⁴-phenylbutanediamide against MMPs

| Enzyme | IC₅₀ (μM) |

|---|---|

| MMP-2 | ~1 - 1.5 |

| MMP-9 | ~1 - 1.5 |

| MMP-14 | ~1 - 1.5 |

| MMP-3 | ~10 |

Inhibition of Neurotransmitter Transporters (e.g., GABA Transporters mGAT1-4)

A significant area of investigation for this compound derivatives is their role as inhibitors of γ-aminobutyric acid (GABA) transporters (GATs). GABA is the primary inhibitory neurotransmitter in the central nervous system, and its reuptake from the synaptic cleft is managed by four subtypes of GABA transporters: mGAT1, mGAT2, mGAT3, and mGAT4. nih.govresearchgate.net By inhibiting these transporters, the concentration of GABA in the synapse is increased, enhancing GABAergic neurotransmission. This mechanism is a target for treating neurological disorders like epilepsy and neuropathic pain. nih.govresearchgate.net

Research has shown that various derivatives of 4-hydroxybutanamide (B1328909) can inhibit all four mGAT subtypes. nih.govresearchgate.netptfarm.pl The inhibitory potency and selectivity can be modulated by structural modifications. For example, N-benzyl-4-hydroxybutanamide derivatives have been synthesized and evaluated for their inhibitory effects on mGAT1-4. researchgate.netresearchgate.net One such derivative, bearing a dibenzocycloheptatriene moiety, was identified as a nonselective GAT inhibitor with a slight preference for mGAT4. researchgate.net Another derivative, 4-hydroxy-N-[(4-methylphenyl)-methyl]butanamide with a dibenzocycloheptadiene moiety, showed relatively high inhibitory activity towards mGAT2. researchgate.net

Furthermore, comparisons between 4-hydroxybutanamide and 4-aminobutanamide (B1198625) derivatives have revealed interesting structure-activity relationships. While 4-hydroxybutanamide analogs show good inhibitory activity, replacing the hydroxyl group with an amino group can alter the selectivity profile. nih.gov For instance, certain 4-aminobutanamide derivatives displayed improved inhibitory activity towards mGAT1 and mGAT2. nih.gov

Table 2: Inhibitory Potency (pIC₅₀) of Selected 4-hydroxybutanamide Derivatives on mGAT Subtypes

| Compound | mGAT1 | mGAT2 | mGAT3 | mGAT4 |

|---|---|---|---|---|

| N-benzyl-4-hydroxybutanamide with dibenzocycloheptatriene | - | - | - | 5.02 ± 0.11 |

| 4-hydroxy-N-[(4-methylphenyl)-methyl]butanamide with dibenzocycloheptadiene | - | 5.34 ± 0.09 | - | - |

| Compound 50a (a 4-aminobutanamide derivative) | - | 5.43 | - | - |

Other Enzyme Systems (e.g., ureases, peroxidases, histone deacetylases)

Hydroxamic acid derivatives, the class to which N-hydroxybutanamide belongs, are known to inhibit a variety of other enzymes, including ureases, peroxidases, and histone deacetylases (HDACs). nih.govacs.org The ability of the hydroxamic acid moiety to chelate metal ions, particularly zinc, is a key factor in the inhibition of many of these enzymes, which are often metalloenzymes. acs.org

Specifically, some N-hydroxybutanamide derivatives have been investigated as HDAC inhibitors. scispace.com For instance, 4-(5-(Dimethylamino)naphthalene-1-sulfonamido)-N-hydroxybutanamide has been noted in the context of novel histone deacetylase inhibitors. scispace.com Another compound, 4-(4-chloro-2-methylphenoxy)-N-hydroxybutanamide (CMH or droxinostat), was identified as an HDAC inhibitor that can trigger apoptosis in cancer cells. exp-oncology.com.ua HDAC inhibitors represent a significant class of anti-cancer agents, and the N-hydroxybutanamide scaffold is a recurring feature in their design. scielo.org.mx

Cellular Pathway Modulation by this compound

Regulation of Gene Expression and Post-Translational Modifications

The activity of this compound derivatives as HDAC inhibitors has direct implications for the regulation of gene expression and post-translational modifications. scispace.comexp-oncology.com.ua HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to a more condensed chromatin structure and generally transcriptional repression. By inhibiting HDACs, these compounds can lead to histone hyperacetylation, a state associated with a more open chromatin structure and increased gene expression. scielo.org.mxgoogle.comgoogleapis.com

For example, the HDAC inhibitor 4-(4-chloro-2-methylphenoxy)-N-hydroxybutanamide (CMH) was found to downregulate the expression of c-FLIP, an anti-apoptotic protein, at both the mRNA and protein levels in breast cancer cells. exp-oncology.com.ua This modulation of gene expression can sensitize cancer cells to apoptosis. exp-oncology.com.ua The increase in histone H3 acetylation is a common biomarker for the activity of HDAC inhibitors, and has been observed with compounds structurally related to this compound. scielo.org.mx

Effects on Cellular Proliferation and Viability in Research Models (mechanistic focus)

Derivatives of this compound have been shown to affect cellular proliferation and viability, primarily in the context of cancer research. nih.govmdpi.com The mechanisms underlying these effects are often linked to their enzymatic inhibition activities.

The inhibition of MMPs by N-hydroxybutanamide derivatives can reduce tumor growth and metastasis. nih.govsciprofiles.com In a mouse model of B16 melanoma, an iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide demonstrated both antitumor and antimetastatic effects, with a significant inhibition of tumor growth (61.5%) and metastasis (88.6%). nih.govsciprofiles.com Interestingly, these compounds often exhibit low cytotoxicity towards normal cells, suggesting a degree of selectivity for cancer-related processes. nih.govmdpi.comsciprofiles.com For instance, the aforementioned iodoaniline derivative showed low toxicity to various carcinoma and non-cancerous cell lines. nih.govmdpi.com

As HDAC inhibitors, these compounds can induce apoptosis and inhibit cell proliferation in cancer cells. exp-oncology.com.ua The downregulation of anti-apoptotic proteins like c-FLIP is a key mechanism by which HDAC inhibitors, including derivatives of this compound, can trigger programmed cell death and reduce cancer cell viability. exp-oncology.com.ua The anti-proliferative effects of these compounds have been observed in various cancer cell lines. scielo.org.mxresearchgate.net

Receptor Binding and Ligand-Target Interactions of this compound

The biological activity of this compound and its derivatives is defined by their specific interactions with molecular targets. The compound's structure, featuring a butanamide backbone with both an amino (-NH2) and a hydroxamic acid (-CONHOH) functional group, allows it to engage with various proteins, primarily through hydrogen bonding and electrostatic interactions. ontosight.ai Research has predominantly focused on derivatives where the core this compound structure is modified, revealing significant ligand-target interactions with two major classes of proteins: GABA transporters (GATs) and histone deacetylases (HDACs).

Inhibition of γ-Aminobutyric Acid (GABA) Transporters (GATs)

Derivatives of this compound have been extensively investigated as inhibitors of GABA transporters (GATs), which are crucial for regulating neurotransmission by managing the reuptake of GABA from the synaptic cleft. researchgate.net These derivatives have been shown to interact with all four known GAT subtypes: mGAT1, mGAT2, mGAT3, and mGAT4. researchgate.net

The core structure is vital for this activity. The presence of both the amide and hydroxyl functional groups is considered essential for biological interaction, with the hydroxyl group participating in hydrogen bonding with target proteins. Molecular docking studies indicate that these compounds typically bind within the transporter's vestibule. researchgate.netacs.org The specific interactions and selectivity are influenced by modifications to the parent structure. For instance, replacing the hydroxyl group with an amino group can alter target selectivity, with 4-aminobutanamide derivatives showing improved inhibition of mGAT1 and mGAT2. acs.org

Table 1: Inhibitory Activity of this compound Derivatives on GABA Transporters (mGATs)

| Compound Derivative | Target | Inhibitory Potency (pIC₅₀) | Reference |

| Compound 23a (N-benzyl-4-hydroxybutanamide with a dibenzocycloheptatriene moiety) | mGAT4 | 5.02 ± 0.11 | researchgate.netresearchgate.net |

| Compound 24e (4-hydroxy-N-[(4-methylphenyl)-methyl]butanamide with a dibenzocycloheptadiene moiety) | mGAT2 | 5.34 ± 0.09 | researchgate.netresearchgate.net |

| General 2-substituted 4-hydroxybutanamide derivatives | mGAT1-4 | 4.21 - 5.14 | researchgate.net |

| General 2-substituted 4-aminobutanamide derivatives | mGAT1-4 | 4.23 - 5.23 | researchgate.net |

Inhibition of Histone Deacetylases (HDACs)

The N-hydroxybutanamide portion of the molecule is a hydroxamic acid, a well-established zinc-binding group that is a key pharmacophore for inhibiting histone deacetylases (HDACs). nih.govmedchemexpress.com HDACs are enzymes that remove acetyl groups from lysine residues on histones and other proteins, playing a critical role in the epigenetic regulation of gene expression. nih.govmedchemexpress.com

HDAC inhibitors commonly feature three structural components: a zinc-binding group, a linker, and a "cap" group that interacts with residues on the surface of the enzyme. nih.gov The this compound structure can serve as both the zinc-binding group and part of the linker. nih.gov This has been effectively utilized in the rational design of novel dual-target inhibitors, such as those targeting both PI3K and HDAC enzymes. nih.gov In these designs, the this compound moiety is incorporated to interact with the HDAC active site. nih.gov

Derivatives have been developed that show high potency and selectivity for specific HDAC isoforms, particularly HDAC6. nih.govnih.gov This selectivity is thought to arise from how the linker and cap groups access the wider channel of the HDAC6 active site compared to other isoforms, as well as from hydrophobic interactions with surface amino acids near the active site rim. nih.gov

Table 2: Inhibitory Activity of this compound-Containing Compounds on HDACs

| Compound Class | Target | Inhibitory Potency (IC₅₀) | Key Structural Feature | Reference |

| Quinazolin-4-one based hydroxamic acids | PI3Kγ, δ & HDAC6 | < 10 nM | This compound as linker/ZBG* | nih.gov |

| Acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide | HDAC6 | Potent and selective | Constrained heterocyclic analogues | nih.gov |

*ZBG: Zinc-Binding Group

Biological Target Identification and Validation for 4 Amino N Hydroxybutanamide

Genetic Screens for Modulators of 4-amino-N-hydroxybutanamide Activity

While proteomics identifies direct binding partners, genetic approaches are crucial for validating these targets and uncovering other components of the biological pathway affected by the compound. Genetic screens, such as those using RNA interference (RNAi) or CRISPR-Cas9 gene editing, can identify genes that either enhance or suppress the cellular effects of this compound.

In a typical CRISPR-based screen, a library of cells, each with a different gene knocked out, is treated with the compound. Genes whose knockout confers resistance to the compound's cytotoxic or cytostatic effects may represent the primary targets or essential downstream effectors. Conversely, genes whose knockout sensitizes cells to the compound could be part of parallel survival pathways. For example, if proteomic studies identify HDAC6 as a primary target of this compound, a key validation experiment would be to knock out the HDAC6 gene. researchgate.net If the resulting cellular phenotype mimics or occludes the effects of the compound, it provides strong functional evidence that HDAC6 is indeed a physiologically relevant target.

| Technique | Principle | Goal for this compound |

|---|---|---|

| CRISPR/Cas9 Knockout Screen | Systematic knockout of all genes in the genome to identify those whose loss alters the cellular response to the compound. | Identify and validate primary targets; uncover resistance mechanisms and synthetic lethal interactions. |

| siRNA/shRNA Knockdown Screen | Transient or stable reduction in the expression of specific genes to assess the functional consequence on compound activity. | Validate hits from proteomic screens by phenocopying the compound's effect through target gene suppression. |

| Target Overexpression | Increasing the expression of a putative target protein. | Can confer resistance to the compound if the target is inhibitory, confirming a drug-target interaction. |

Biophysical Characterization of this compound-Target Interactions

Following the identification and genetic validation of putative targets, biophysical techniques are employed to confirm a direct physical interaction between this compound and the purified target protein. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics, which are indispensable for structure-activity relationship (SAR) studies and lead optimization.

Isothermal Titration Calorimetry (ITC) is a highly sensitive technique that directly measures the heat released or absorbed during a binding event. amazonaws.com By titrating this compound into a solution containing a purified target protein (e.g., a specific HDAC isoform), ITC can determine the binding affinity (dissociation constant, KD), the stoichiometry of the interaction (N), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment. nih.govnih.gov This complete thermodynamic profile provides deep insight into the nature of the forces driving the interaction. For instance, a binding event driven by a large negative enthalpy change suggests significant hydrogen bonding and van der Waals interactions.

| Target Protein | Affinity (KD, nM) | Stoichiometry (N) | Enthalpy (ΔH, kcal/mol) | Entropy (TΔS, kcal/mol) |

|---|---|---|---|---|

| HDAC1 | 150 | 1.05 ± 0.05 | -8.2 | 1.1 |

| HDAC6 | 25 | 0.98 ± 0.04 | -9.5 | 1.3 |

| MMP-9 | 1200 | 1.10 ± 0.08 | -5.6 | 2.5 |

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor binding events in real-time. evotec.com In a typical SPR experiment, the target protein is immobilized on the surface of a sensor chip. A solution containing this compound is then flowed over the surface. Binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is detected as a response signal. researchgate.net This method provides detailed kinetic information, including the association rate constant (kon) and the dissociation rate constant (koff). The ratio of these rates (koff/kon) yields the dissociation constant (KD), providing a measure of binding affinity. SPR is particularly valuable for ranking compounds based on their residence time (1/koff) at the target, a parameter that often correlates with in vivo efficacy. novalix.com

| Target Protein | kon (105 M-1s-1) | koff (10-3 s-1) | Affinity (KD, nM) |

|---|---|---|---|

| HDAC1 | 2.1 | 3.2 | 152 |

| HDAC6 | 3.5 | 0.9 | 26 |

| MMP-2 | 0.8 | 9.1 | 1138 |

| MMP-9 | 1.0 | 12.5 | 1250 |

The ultimate goal of target validation is often to visualize the interaction at an atomic level. X-ray crystallography is a powerful technique for determining the three-dimensional structure of a protein-ligand complex. nih.govmigrationletters.com This requires obtaining high-quality crystals of the target protein co-crystallized with this compound. The resulting electron density map reveals the precise binding mode of the compound, its conformation, and the specific atomic interactions—such as hydrogen bonds and coordination with metal ions—that anchor it within the protein's active site. migrationletters.com This structural information is invaluable for understanding the basis of the compound's potency and selectivity and for guiding further structure-based drug design. nih.gov

Structure Activity Relationship Sar Studies of 4 Amino N Hydroxybutanamide Derivatives

Impact of Butanamide Backbone Length and Substitution on Activity

The four-carbon butanamide backbone of 4-amino-N-hydroxybutanamide serves as a crucial scaffold, and its length and substitution patterns significantly dictate the compound's inhibitory activity and selectivity.

Backbone Length:

Research comparing 4-hydroxybutanamide (B1328909) derivatives to those with a shorter or longer carbon chain has revealed the importance of the four-carbon length for optimal activity at certain targets. For instance, in studies targeting γ-aminobutyric acid (GABA) transporters (GATs), 4-hydroxybutanamide derivatives demonstrated a 2- to 5-fold higher inhibitory activity against the mGAT4 subtype compared to their 4-hydroxypentanoic acid counterparts. This suggests that the shorter carbon chain of the butanamide structure likely facilitates a more efficient binding within the GAT4 vestibule.

Backbone Substitution:

Introducing substituents at various positions on the butanamide backbone has been a key strategy to modulate activity and selectivity.

Substitution at the 2-position: The introduction of aromatic and lipophilic groups at the 2-position of the 4-hydroxybutanamide backbone has been shown to be pivotal for activity. researchgate.net For example, a series of 2-substituted 4-hydroxybutanamide derivatives were synthesized and evaluated for their ability to inhibit GABA transport proteins mGAT1-4. researchgate.net This strategic modification highlights the importance of lipophilic interactions in the binding pocket of the target enzyme. researchgate.net

N-benzyl substitution: The addition of a benzyl (B1604629) group to the amide nitrogen (N-benzyl) has been a particularly fruitful modification. N-benzyl-4-hydroxybutanamide derivatives have shown significant inhibitory potency toward mGAT1-4. researchgate.net Further exploration with tricyclic N-benzyl derivatives has led to the identification of compounds with interesting profiles, including a nonselective GAT inhibitor with a slight preference for mGAT4 and another with relatively high inhibitory activity toward mGAT2. researchgate.netresearchgate.net

The following table summarizes the impact of butanamide backbone modifications on the inhibitory activity of this compound derivatives against GABA transporters.

| Modification | Target | Observed Activity | Reference |

| Shorter Carbon Chain (Butanamide vs. Pentanamide) | mGAT4 | 2-5 fold higher inhibition | |

| 2-Position Aromatic/Lipophilic Substitution | GABA Transporters | Pivotal for activity | researchgate.net |

| N-Benzyl Substitution | mGAT1-4 | Significant inhibitory potency | researchgate.net |

| Tricyclic N-Benzyl Substitution | mGAT2 | High inhibitory activity | researchgate.netresearchgate.net |

| Tricyclic N-Benzyl Substitution | mGAT4 | Slight preference | researchgate.netresearchgate.net |

Role of the Amino Group in Biological Efficacy and Selectivity

The amino group at the 4-position of the butanamide backbone plays a critical role in defining the biological efficacy and selectivity of these derivatives. Its presence and nature (primary, secondary, or tertiary) can dramatically alter the interaction with target proteins.

Enhanced Inhibition and Selectivity:

Studies have shown that replacing the hydroxyl group at the 4-position with an amino group can alter target selectivity. For instance, 4-aminobutanamide (B1198625) derivatives exhibited enhanced inhibition of mGAT1/2, with IC₅₀ values in the range of 8–12 μM, but showed reduced activity at mGAT4 compared to their 4-hydroxybutanamide analogs. This suggests that the amino group fosters more favorable interactions with the mGAT1/2 subtypes, while the hydroxyl group is more critical for affinity to mGAT4.

Necessity of a Tertiary Amino Group:

Further investigations have highlighted the importance of a tertiary amino group for effective interaction with the GABA uptake system. researchgate.net This indicates that the steric and electronic properties of a tertiary amine may be optimal for binding within the active site of these transporters.

Impact of Acylation:

Interestingly, acylation of the amino group at the 4-position of the butanoic acid backbone did not significantly alter the inhibitory potency profile against mGAT1–4. semanticscholar.orgacs.org This finding suggests that while the presence of the nitrogen is important, its modification through acylation does not detract from the binding affinity, offering avenues for further derivatization to improve other properties like bioavailability.

The table below illustrates the influence of the amino group on the activity of this compound derivatives.

| Modification | Target | Effect on Activity | Reference |

| 4-Amino vs. 4-Hydroxy | mGAT1/2 | Enhanced Inhibition | |

| 4-Amino vs. 4-Hydroxy | mGAT4 | Reduced Activity | |

| Tertiary Amino Group | GABA Uptake System | Necessary for effective interaction | researchgate.net |

| Acylation of 4-Amino Group | mGAT1-4 | No significant change in potency | semanticscholar.orgacs.org |

Importance of the Hydroxamic Acid Moiety for Metal Coordination and Inhibition

The hydroxamic acid (-CONHOH) moiety is a cornerstone of the biological activity of this compound and its derivatives, primarily due to its exceptional ability to chelate metal ions present in the active sites of many enzymes. researchgate.net

A Potent Metal-Binding Group:

Hydroxamic acids are recognized as potent metal-binding groups and are bioisosteres of carboxylic acids. nih.gov This chelating property is fundamental to their mechanism of action as inhibitors of metalloenzymes. researchgate.netnih.gov Enzymes such as matrix metalloproteinases (MMPs), histone deacetylases (HDACs), and tyrosinase contain a crucial metal ion (often zinc or copper) in their active site for catalytic activity. researchgate.netnih.govmdpi.com

Mechanism of Inhibition:

The hydroxamic acid functional group can form strong coordinate bonds with the metal ion in the enzyme's active site, effectively blocking the substrate from binding and halting the catalytic reaction. nih.govmdpi.com Molecular docking studies of N-hydroxybutanamide derivatives with MMP-9, for example, have shown that the hydroxamic acid moiety is located in close proximity to the zinc atom in the active center. mdpi.com This direct interaction underscores the critical role of this functional group in the inhibitory process.

Broad-Spectrum Inhibition:

The ability of the hydroxamic acid group to chelate various metal ions contributes to the broad spectrum of enzymes that can be inhibited by this class of compounds. researchgate.net This includes enzymes implicated in a wide range of diseases, highlighting the therapeutic potential of hydroxamic acid-containing molecules. researchgate.net For instance, hydroxamate-containing molecules like vorinostat (B1683920) and panobinostat (B1684620) have demonstrated significant inhibition of mushroom tyrosinase, with inhibitory constants in the submicromolar range. nih.gov

Rational Design and Synthesis of Advanced this compound Analogs

The insights gained from extensive SAR studies have paved the way for the rational design and synthesis of advanced this compound analogs with improved potency, selectivity, and pharmacokinetic profiles.

Guided by SAR Findings:

The development of new derivatives is largely guided by the established understanding of how different structural features influence biological activity. For example, knowing that lipophilic groups at the 2-position and an N-benzyl substitution enhance activity against GABA transporters has led to the synthesis of numerous analogs incorporating these features. researchgate.netresearchgate.net

Synthetic Strategies:

A common synthetic route for creating diverse 4-hydroxybutanamide derivatives involves the aminolysis of lactones. Specifically, 2-substituted dihydrofuran-2(3H)-one derivatives can be reacted with various substituted benzylamines to produce a library of final compounds for biological evaluation. researchgate.net For 4-aminobutanamide derivatives, synthetic procedures often involve the N-alkylation of a suitable precursor followed by hydrazinolysis. researchgate.net

Computational Tools in Design:

Modern drug design increasingly relies on computational tools to predict the activity of novel compounds before their synthesis. Molecular docking simulations, for instance, can help visualize the binding mode of a designed analog within the target's active site and estimate its binding affinity. researchgate.netresearchgate.net This allows for a more targeted and efficient approach to synthesizing new derivatives. For example, docking studies have been used to understand how ligands bind to GABA transporters and to identify key amino acid residues responsible for selective binding. researchgate.netresearchgate.net

Examples of Advanced Analogs:

Tricyclic N-benzyl-4-hydroxybutanamide derivatives: These have been developed to explore the impact of a more rigid and complex lipophilic group on GAT inhibition, leading to compounds with distinct selectivity profiles. researchgate.netresearchgate.net

Hybrid molecules: The combination of the this compound scaffold with other pharmacophores is an emerging strategy. For instance, a hybrid compound incorporating a sulfonamide moiety has been synthesized to explore new interactions with the target enzyme.

The continuous cycle of design, synthesis, and biological evaluation, informed by detailed SAR studies, promises to yield even more sophisticated and effective this compound-based therapeutics in the future.

Preclinical Pharmacological Investigations of 4 Amino N Hydroxybutanamide in Research Models

In Vitro Studies on Cell-Free Systems and Isolated Enzymes

Dose-Response Characterization in Enzymatic Assays (e.g., IC50 determinations for MMPs, GATs)

Derivatives of 4-amino-N-hydroxybutanamide have been evaluated for their inhibitory activity against various enzymes, including matrix metalloproteinases (MMPs) and γ-aminobutyric acid (GABA) transporters (GATs).

In studies on MMPs, a derivative of N1-hydroxy-N4-phenylbutanediamide, which shares a similar structural backbone with this compound, demonstrated inhibitory activity against MMP-2, MMP-9, and MMP-14 with IC50 values in the range of 1–1.5 μM. nih.govmdpi.com However, other synthesized N-hydroxybutanamide derivatives with a diacylated hydrazine (B178648) fragment did not show significant inhibition of MMPs at a concentration of 10 μM. nih.gov

Regarding GABA transporters, various N-benzyl-4-hydroxybutanamide derivatives have been synthesized and tested for their ability to inhibit the four murine GAT subtypes (mGAT1-4). researchgate.net The inhibitory potency, expressed as pIC50 values (the negative logarithm of the IC50), for these derivatives ranged from 4.21 to 5.14. researchgate.net Specifically, a compound identified as 23a, an N-benzyl-4-hydroxybutanamide derivative, was found to be a nonselective GAT inhibitor with a slight preference for mGAT4, showing a pIC50 of 5.02. researchgate.net Another derivative, 24e, displayed relatively high inhibitory activity towards mGAT2 with a pIC50 of 5.34. researchgate.net Further research on 2-substituted 4-aminobutanamide (B1198625) derivatives showed pIC50 values in the range of 4.23 to 5.23 for mGAT1-4. researchgate.net

A separate study on quinazolin-4-one-based hydroxamic acids, which can be considered derivatives of this compound, reported potent inhibition of PI3Kγ, δ and HDAC6 enzymes with IC50 values below 10 nM for some compounds. nih.gov

Interactive Data Table: Inhibitory Activity of this compound Derivatives

| Compound/Derivative Class | Target Enzyme(s) | Reported IC50/pIC50 Values |

| N1-hydroxy-N4-phenylbutanediamide derivative | MMP-2, MMP-9, MMP-14 | IC50: 1–1.5 μM nih.govmdpi.com |

| N-benzyl-4-hydroxybutanamide derivatives | mGAT1-4 | pIC50: 4.21–5.14 researchgate.net |

| Compound 23a (N-benzyl-4-hydroxybutanamide derivative) | mGAT4 (slight preference) | pIC50: 5.02 researchgate.net |

| Compound 24e (4-hydroxy-N-[(4-methylphenyl)-methyl]butanamide derivative) | mGAT2 | pIC50: 5.34 researchgate.net |

| 2-substituted 4-aminobutanamide derivatives | mGAT1-4 | pIC50: 4.23–5.23 researchgate.net |

| Quinazolin-4-one-based hydroxamic acids | PI3Kγ, δ, HDAC6 | IC50: < 10 nM nih.gov |

| 1-benzylbenzimidazole-2-thio-N-hydroxybutanamide (10a) | HDAC6 | IC50: 510 nM tandfonline.comresearchgate.net |

Selectivity Profiling Across Enzyme Families and Transporter Subtypes

The selectivity of this compound derivatives has been a key focus of research, particularly concerning GAT subtypes and HDAC isoforms.

For GATs, while some derivatives like compound 23a act as nonselective inhibitors, others exhibit a degree of selectivity. researchgate.net For instance, compound 24e shows preferential inhibition of mGAT2. researchgate.net Structure-activity relationship (SAR) studies have indicated that modifications to the N-benzylamide and the 2-position of the 4-hydroxybutanamide (B1328909) core are critical for modulating activity and selectivity across the mGAT1-4 subtypes. researchgate.net For example, replacing a hydroxyl group with an amino group in related butanamide structures was found to enhance inhibition of mGAT1/2 while reducing activity at mGAT4, suggesting the hydroxyl group is important for mGAT4 affinity.

In the context of HDACs, a series of quinazolin-4-one-based hydroxamic acids were designed as dual PI3K/HDAC inhibitors. nih.gov Within this series, a focus on 5-substituted quinazolinones led to compounds with high potency and selectivity for HDAC6 inhibition. nih.gov For example, 1-benzylbenzimidazole-2-thio-N-hydroxybutanamide (10a) demonstrated impressive preferential activity against HDAC6 with an IC50 of 510 nM. tandfonline.comresearchgate.net Molecular modeling suggested that specific interactions, such as those with Ser568 in HDAC6, contribute to this selectivity profile. nih.gov

Cellular Assays for Biological Effects of this compound

Cell Line-Based Investigations of Mechanistic Readouts (e.g., acetylation status, protein levels, cell viability in research context)

The cellular effects of this compound derivatives have been explored in various cancer cell lines, with a focus on their impact on histone acetylation, protein levels, and cell viability.

Derivatives of this compound designed as HDAC inhibitors have been shown to increase the acetylation levels of proteins. For instance, novel hydroxamic acid derivatives containing a purine (B94841) moiety increased the level of acetylated histone H3 in HCT116 and K562 cancer cell lines. jst.go.jp Similarly, treatment of cholangiocarcinoma (CCA) cells with an ACC1 inhibitor, which leads to an accumulation of acetyl-CoA, resulted in hyperacetylation of proteins, including HSP90. mdpi.com This hyperacetylation was associated with impaired cell growth and migration. mdpi.com Furthermore, the HDAC6 inhibitor 1-benzylbenzimidazole-2-thio-N-hydroxybutanamide (10a) was shown to increase the acetylation of α-tubulin in cellular assays, confirming its on-target activity. tandfonline.comresearchgate.net

Regarding cell viability, quinazolin-4-one-based hydroxamic acid derivatives exhibited antiproliferative activity against multiple cancer cell lines. nih.gov Some N-hydroxybutanamide derivatives showed low toxicity towards carcinoma cell lines like HeLa and HepG2, while an iodoaniline derivative was slightly toxic to glioma cell lines A-172 and U-251 MG. nih.govmdpi.com In contrast, non-cancerous cell lines were generally less sensitive. nih.govmdpi.com

Interactive Data Table: Cellular Effects of this compound Derivatives

| Derivative Class | Cell Line(s) | Mechanistic Readout | Observed Effect |

| Purine-containing hydroxamic acids | HCT116, K562 | Histone H3 acetylation | Increased acetylation jst.go.jp |

| ACC1 inhibitor (leading to hyperacetylation) | Cholangiocarcinoma (CCA) cells | Global protein acetylation, HSP90 acetylation, Cell growth, Cell migration | Increased acetylation, Impaired growth and migration mdpi.com |

| 1-benzylbenzimidazole-2-thio-N-hydroxybutanamide (10a) | - | α-tubulin acetylation | Increased acetylation tandfonline.comresearchgate.net |

| Quinazolin-4-one-based hydroxamic acids | Multiple cancer cell lines | Cell proliferation | Antiproliferative activity nih.gov |

| Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide | HeLa, HepG2, A-172, U-251 MG | Cell viability | Low toxicity in HeLa, HepG2; Slight toxicity in A-172, U-251 MG nih.govmdpi.com |

Primary Cell Culture Models for Pathway Analysis

Research utilizing primary cell culture models for pathway analysis of this compound is an emerging area. While many studies have focused on established cell lines nih.govmdpi.comnih.gov, the use of primary cells can provide more physiologically relevant insights. For example, in the context of dual PI3K/HDAC inhibitors, a lead compound induced necrosis in primary blasts from AML patients while showing no cytotoxicity against normal peripheral blood mononuclear cells (PBMCs). nih.gov This highlights the potential of using primary cells to assess both efficacy and selectivity.

Further studies in primary cell cultures could elucidate the specific signaling pathways modulated by this compound derivatives. For instance, in cholangiocarcinoma cells, the molecular link between protein hyperacetylation and the AKT/GSK3β/Snail pathway was demonstrated, suggesting a potential avenue for investigation in primary cancer cells. mdpi.com

In Vivo Mechanistic Studies in Non-Human Organism Models

In vivo studies in non-human organisms have provided valuable information on the mechanistic actions of this compound derivatives.

In a mouse model of B16 melanoma, an iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide demonstrated both antitumor and antimetastatic effects. nih.govmdpi.com This compound led to a 61.5% inhibition of tumor growth and an 88.6% inhibition of metastasis. nih.govmdpi.com These effects are likely linked to its ability to inhibit MMPs, which are crucial for tumor invasion and metastasis. mdpi.com

Derivatives of 4-hydroxybutanamide investigated as GAT inhibitors have shown antinociceptive properties in rodent models of neuropathic pain. researchgate.net For example, compounds 50a and 56a were effective in chemotherapy-induced and diabetic neuropathic pain models, with compound 56a showing predominant activity. researchgate.net Importantly, these compounds did not induce motor deficits, suggesting a specific mechanism of action on pain pathways rather than general motor impairment. researchgate.net

Furthermore, a dual PI3K/HDAC inhibitor, 48c, which is structurally related to this compound, exhibited good pharmacokinetic properties in mice and provides a tool to study the biological effects of inhibiting these two key enzymes in an in vivo setting. nih.gov

Evaluation of Target Engagement and Pharmacodynamic Markers in Animal Models

Direct preclinical investigations detailing the target engagement and specific pharmacodynamic (PD) markers for this compound are not extensively available in public-domain research. However, based on its chemical structure, which features both a γ-aminobutyric acid (GABA) backbone and a hydroxamic acid moiety, its pharmacological activity can be inferred from studies on closely related derivatives. The primary targets are hypothesized to be GABA transporters (GATs) and metalloenzymes, such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs).

The 4-aminobutanoic acid structure is foundational to GABA, the principal inhibitory neurotransmitter in the central nervous system. researchgate.net Consequently, derivatives of 4-aminobutanamide and 4-hydroxybutanamide have been extensively evaluated as inhibitors of the four murine GAT subtypes (mGAT1, mGAT2, mGAT3, mGAT4). researchgate.netacs.org These transporters are responsible for the reuptake of GABA from the synaptic cleft, and their inhibition enhances GABAergic neurotransmission, a strategy explored for treating epilepsy, neuropathic pain, and depression. researchgate.net Studies on various N-benzyl-4-hydroxybutanamide derivatives show engagement with all four GAT subtypes, with potencies (pIC₅₀) ranging from 4.21 to 5.34, depending on the specific substitutions. researchgate.netresearchgate.net Molecular docking studies suggest these compounds bind within the transporter vestibule. semanticscholar.orgnih.gov

The N-hydroxybutanamide (hydroxamic acid) group is a well-established zinc-binding functional group, characteristic of inhibitors of zinc-containing enzymes like MMPs and HDACs. mdpi.comresearchgate.netmedchemexpress.com Research on N-hydroxybutanamide derivatives confirms their engagement with these targets. For instance, an iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide was shown to inhibit MMP-2, MMP-9, and MMP-14 with IC₅₀ values between 1 and 1.5 μM. mdpi.com Similarly, other N-hydroxybutanamide derivatives have been identified as selective inhibitors of HDACs, such as HDAC3, HDAC6, and HDAC8. researchgate.net A hybrid compound, 4-[(E)-2-phenylethenesulfonamido]-N-hydroxybutanamide, was designed to combine a hydroxamate pharmacophore for metalloproteinase inhibition with a sulfonamide moiety to induce apoptosis.

The table below summarizes the inhibitory activities of various butanamide derivatives against their respective targets, providing insight into the potential engagement profile of this compound.

| Derivative Class | Specific Compound Example | Target | Inhibitory Potency (pIC₅₀ / IC₅₀) | Source |

| N-benzyl-4-hydroxybutanamide | Compound 23a | mGAT4 | pIC₅₀ = 5.02 | researchgate.netresearchgate.net |

| N-benzyl-4-hydroxybutanamide | Compound 24e | mGAT2 | pIC₅₀ = 5.34 | researchgate.netresearchgate.net |

| 4-aminobutanamide derivative | Compound 50a | mGAT2 | pIC₅₀ = 5.43 | acs.orgnih.gov |

| N-hydroxybutanamide derivative | Iodoaniline derivative (Compound 4) | MMP-2 | IC₅₀ ≈ 1 - 1.5 μM | mdpi.com |

| N-hydroxybutanamide derivative | Iodoaniline derivative (Compound 4) | MMP-9 | IC₅₀ ≈ 1 - 1.5 μM | mdpi.com |

| N-hydroxybutanamide derivative | Iodoaniline derivative (Compound 4) | MMP-14 | IC₅₀ ≈ 1 - 1.5 μM | mdpi.com |

| N-hydroxybutanamide derivative | Droxinostat | HDAC3, HDAC6, HDAC8 | Not specified | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Assessment of Biological Efficacy in Disease Models

The potential therapeutic efficacy of this compound is extrapolated from preclinical studies of its structural analogs in various disease models. These investigations highlight its promise in oncology and neurology, with mechanisms tied to the inhibition of MMPs and GATs.

Tumor Growth Inhibition in B16 Melanoma

The hydroxamic acid moiety suggests potential anticancer activity via MMP or HDAC inhibition. A study investigating new N-hydroxybutanamide derivatives evaluated an iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide (referred to as compound 4) in a B16 melanoma mouse model. mdpi.com This compound, a potent inhibitor of MMP-2, MMP-9, and MMP-14, demonstrated significant antitumor and antimetastatic effects. mdpi.com The mechanism is attributed to the inhibition of MMPs, which are crucial for tumor invasion, metastasis, and angiogenesis. mdpi.com

In the B16 melanoma model, administration of the compound resulted in a 61.5% inhibition of tumor growth. mdpi.com Furthermore, it produced a notable antimetastatic effect, inhibiting the process of metastasis to the lungs by 88.6%. mdpi.com These findings underscore the potential of N-hydroxybutanamide structures as leads for developing new anticancer agents. mdpi.com

| Efficacy Endpoint | Treatment Group | Result | Source |

| Tumor Growth Inhibition | Compound 4 | 61.5% | mdpi.com |

| Metastasis Inhibition | Compound 4 | 88.6% | mdpi.com |

| Animals with Metastases | Compound 4 | 50% reduction | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Neuropathic Pain

The structural similarity to GABA suggests that this compound could possess analgesic properties by modulating GABAergic neurotransmission. Indeed, GABA transporters, particularly mGAT1 and mGAT4, are recognized as promising targets for treating neuropathic pain (NP). researchgate.netacs.orgacs.org Several studies have shown that derivatives of 4-hydroxybutanamide and 4-aminobutanamide exhibit antinociceptive properties in rodent models of NP. researchgate.netacs.orgacs.orgresearchgate.net

For example, two compounds, a 4-aminobutanamide derivative (50a) and another butanamide derivative (56a), were tested in three different rodent models of NP: oxaliplatin-induced, paclitaxel-induced, and streptozotocin-induced (diabetic) neuropathic pain. acs.orgacs.orgresearchgate.net Both compounds demonstrated significant antinociceptive properties, with compound 56a showing predominant activity. acs.orgacs.orgresearchgate.net The mechanistic basis for this efficacy is the inhibition of GATs, which enhances inhibitory signaling in pain pathways within the central nervous system. researchgate.netacs.org

Anticonvulsant Activity

Enhancing GABAergic transmission through GAT inhibition is a clinically validated strategy for seizure control. uj.edu.plptfarm.pl Preclinical studies have consistently demonstrated the anticonvulsant potential of 4-hydroxybutanamide and 4-aminobutanamide derivatives. In mouse models, these compounds have shown significant activity against seizures induced by pentylenetetrazole (PTZ). researchgate.netebi.ac.uk

Specifically, a derivative known as compound 24e (4-hydroxy-N-[(4-methylphenyl)-methyl]butanamide), which shows relatively high inhibitory activity toward mGAT2, displayed predominant anticonvulsant activity in vivo. researchgate.netresearchgate.netresearchgate.net This activity is directly linked to the enhancement of GABA-mediated inhibition in the brain resulting from the blockade of GABA reuptake. uj.edu.plptfarm.pl

Antidepressant-like Properties

Dysregulation of GABAergic neurotransmission is also implicated in the pathophysiology of depression. researchgate.net Consequently, GAT inhibitors are being investigated for potential antidepressant effects. In preclinical behavioral assays in mice, such as the forced swim test, certain derivatives of N-benzyl-4-hydroxybutanamide have demonstrated significant antidepressant-like properties. researchgate.netresearchgate.netresearchgate.net For instance, compound 23a, a nonselective GAT inhibitor with a slight preference for mGAT4, showed notable antidepressant-like activity. researchgate.netresearchgate.netresearchgate.net This suggests that compounds modulating the GABA system via GAT inhibition could offer a novel mechanistic approach for treating depressive disorders.

Computational Chemistry and Molecular Modeling of 4 Amino N Hydroxybutanamide

Molecular Docking and Ligand-Protein Interaction Predictions (e.g., with MMP-9, GABA transporters)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of 4-amino-N-hydroxybutanamide derivatives with various protein targets, including matrix metalloproteinase-9 (MMP-9) and γ-aminobutyric acid (GABA) transporters (GATs).

MMP-9 Interaction: Derivatives of N-hydroxybutanamide have been investigated for their ability to inhibit matrix metalloproteinases (MMPs), which are implicated in tumor progression. mdpi.com Molecular docking simulations using the MMP-9 structure (PDB ID: 1GKC) have shown that the hydroxamic acid moiety of these compounds is crucial for their inhibitory activity, as it is located in close proximity to the zinc atom in the active center of the enzyme. mdpi.comresearchgate.net For instance, the iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide demonstrated significant inhibition of MMP-2, MMP-9, and MMP-14. mdpi.com Docking studies revealed that this compound has a high estimated free energy of binding to MMP-9, suggesting a strong affinity for the enzyme. mdpi.com The binding is further stabilized by interactions with the S1' pocket of the enzyme. mdpi.com

| Compound | Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki) |

|---|---|---|

| Compound 1 | -7.02 | 7.17 µM |

| Compound 4 (iodoaniline derivative) | -9.44 | 120.50 nM |

GABA Transporter Interaction: 4-aminobutanamide (B1198625) derivatives have been identified as inhibitors of GABA transporters (GATs), which are key in regulating neurotransmission. nih.gov Molecular docking studies indicate that these compounds generally bind within the vestibule of all four GAT subtypes (mGAT1-4). nih.gov The amino group in 4-aminobutanamide derivatives appears to enhance interactions with mGAT1/2, while a hydroxyl group, as in 4-hydroxybutanamide (B1328909), is more critical for affinity to mGAT4. The shorter carbon chain of 4-hydroxybutanamide derivatives is thought to improve binding efficiency within the GAT4 vestibule.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to understand the electronic properties and reactivity of molecules. scielo.org.mxsapub.org These calculations provide insights into the distribution of electron density, which can help predict a molecule's chemical behavior and its interactions with biological targets. sapub.org For hydroxamic acid derivatives, these methods can be used to calculate properties like electrostatic potential and net atomic charges, which are crucial for understanding their coordination with metal ions in the active sites of enzymes like MMPs. scielo.org.mxsapub.orgresearchgate.net For example, DFT calculations can help rationalize the binding capabilities of these molecules by determining their electronic properties, which in turn can be correlated with their inhibitory activities. scielo.org.mx

Coordination Chemistry of 4 Amino N Hydroxybutanamide and Its Metal Complexes

Metal Ion Binding Capabilities and Chelation Modes

4-amino-N-hydroxybutanamide is an ambidentate ligand, meaning it possesses multiple donor atoms through which it can coordinate to a metal center. The specific coordination mode is heavily influenced by factors such as the pH of the solution and the nature of the metal ion involved. Studies involving organometallic cations like rhodium(III) and ruthenium(II) have provided significant insights into its binding properties. rsc.orgresearchgate.netnih.gov

The presence of both an amino (-NH₂) group and a hydroxamate (-C(O)NHOH) group allows this compound to form different types of chelate rings with metal ions. The two primary coordination modes are:

Hydroxamate (O,O) Chelation : The hydroxamate group can coordinate to a metal ion through the carbonyl oxygen and the hydroxylamino oxygen, forming a stable five-membered ring. rsc.orgresearchgate.net

(N_amino, N_hydroxamato) Chelation : The ligand can also coordinate through the nitrogen atom of the primary amino group and the deprotonated nitrogen of the hydroxamate moiety. rsc.orgotka-palyazat.hu

The pH of the solution plays a critical role in determining which coordination mode prevails. The relative stability of the (O,O) and (N_amino, N_hydroxamato) chelates is pH-dependent and dictates the structure of the resulting metal complexes. rsc.orgotka-palyazat.hu For instance, the position of the amino group relative to the hydroxamic function influences the stability and type of chelate formed. researchgate.net In the case of this compound, the separation of these two functional groups allows for flexibility in coordination, enabling it to act as a bridge between metal centers. rsc.org

The versatile binding ability of this compound facilitates the formation of both mononuclear and dinuclear complexes. rsc.orgnih.gov

Mononuclear Complexes : At certain metal-to-ligand ratios and pH values, the ligand can bind to a single metal ion using one of its chelation modes. researchgate.net

Dinuclear Complexes : A notable characteristic of this compound is its ability to form stable dinuclear species. rsc.orgresearchgate.net In studies with half-sandwich rhodium(III) cations, [(η⁵-Cp*)RhIII]²⁺, the most stable complexes formed involve two ligands bridging two metal centers. rsc.org In this arrangement, each ligand coordinates to one rhodium ion via the hydroxamate (O,O) chelate and to the second rhodium ion via the amino-N atom. rsc.orgresearchgate.net This bridging mode is also observed in complexes with ruthenium(II) half-sandwich cores, where the ligand can form mixed [O,O][N,N] chelated dinuclear species. nih.gov

This bridging arrangement in the dinuclear rhodium complex, [{(η⁵-Cp*)RhIII}₂H₋₁(γ-abha)₂]⁺, is reportedly stabilized by an internal hydrogen bond, an effect supported by DFT calculations. rsc.orgresearchgate.net

Characterization of this compound Metal Complexes

A combination of potentiometric and spectroscopic techniques is employed to study the formation and elucidate the structure of this compound metal complexes in solution and in the solid state.

pH-potentiometry is a fundamental technique used to investigate the complex formation equilibria of this compound with metal ions in aqueous solution. rsc.orgresearchgate.netnih.gov By titrating a solution containing the metal ion and the ligand with a standard base, researchers can determine the stoichiometry and formation constants (stability constants) of the various complex species that form at different pH values. rsc.orgtandfonline.com

These studies have been crucial in understanding the pH-dependent coordination behavior of the ligand. For example, pH-potentiometric titrations of systems containing [(η⁵-Cp*)RhIII(H₂O)₃]²⁺ and this compound have allowed for the calculation of the formation constants for the mono- and dinuclear species present in solution. rsc.orgresearchgate.net Similarly, the complex-forming capabilities of [(η⁶-p-cymene)Ru(H₂O)₃]²⁺ with this compound were studied using this method, revealing the formation of stable mono- and dinuclear chelates. nih.gov

Table 1: Selected Formation Constants for Metal Complexes of Aminohydroxamic Acids Data derived from pH-potentiometric studies.

| Metal Ion System | Ligand | Species | Log β (Formation Constant) | Reference |

|---|---|---|---|---|

| [(η⁵-Cp)Rh(III)]²⁺ | γ-abhaH | [M(L)]⁺ | Data not specified in snippets | rsc.orgresearchgate.net |

| [(η⁵-Cp)Rh(III)]²⁺ | γ-abhaH | [M₂(H₋₁)L₂]⁺ | Data not specified in snippets | rsc.orgresearchgate.net |

| [(η⁶-p-cymene)Ru(II)]²⁺ | γ-abhaH | Mono- and dinuclear species | Constants determined | nih.gov |

| Cu(II) | amthb | [CuA]⁺ | Constants calculated | tandfonline.com |

| Ni(II) | amthb | [NiA₂] | Constants calculated | tandfonline.com |

Spectroscopic methods are essential for obtaining detailed structural information about the coordination environment of the metal complexes.

NMR Spectroscopy : ¹H NMR spectroscopy is particularly useful for studying the behavior of these complexes in solution. rsc.orgresearchgate.netnih.gov It provides information on which donor groups of the ligand are coordinated to the metal ion by observing shifts in the proton signals upon complexation. These studies have helped confirm the different chelation modes, including the involvement of the amino group and the hydroxamate function in rhodium(III) and ruthenium(II) complexes. rsc.orgnih.govotka-palyazat.hu

Infrared (IR) Spectroscopy : IR spectroscopy helps identify the functional groups involved in metal coordination by observing shifts in their vibrational frequencies. nih.gov For instance, a shift in the C=O stretching frequency of the hydroxamate group can indicate its participation in binding. masterorganicchemistry.com While detailed IR data for this compound complexes were not in the search results, it is a standard characterization technique for related organometallic aminohydroxamate complexes. rsc.orgnih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) : ESI-MS is a powerful tool for identifying the stoichiometry of the complex species present in solution. rsc.orgresearchgate.netnih.gov It confirms the formation of mono- and dinuclear species by detecting their corresponding mass-to-charge ratios. rsc.org This method has been used alongside pH-potentiometry and NMR to build a comprehensive model of the complexation between this compound and metal ions like Rh(III) and Ru(II). rsc.orgnih.gov

Table 2: Summary of Spectroscopic Characterization Methods

| Technique | Information Gained | Application to this compound Complexes |

|---|---|---|

| ¹H NMR | Elucidation of binding sites and complex structure in solution. | Used to study the formation of Rh(III) and Ru(II) complexes, confirming coordination modes. rsc.orgresearchgate.netnih.gov |

| IR Spectroscopy | Identification of coordinated functional groups. | Used for spectral characterization of related dinuclear Ru(II) aminohydroximate complexes. nih.gov |

| ESI-MS | Determination of the stoichiometry (e.g., mono- vs. dinuclear) of complexes in solution. | Confirmed the existence of various mono- and dinuclear Rh(III) and Ru(II) species. rsc.orgresearchgate.netnih.gov |

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. libretexts.orgsioc-journal.cn This technique provides unambiguous information about bond lengths, bond angles, and the coordination geometry around the metal center.

While a specific crystal structure for a complex of this compound was not found in the provided search results, the molecular structure of a closely related dinuclear ruthenium(II) complex with α-alaninehydroxamate, [{(η⁶-p-cymene)Ru}₂(μ₂-α-alahaH₋₁)(H₂O)Br]Br∙H₂O, has been determined by this method. nih.gov In this complex, the aminohydroxamate ligand acts as a bridge between two ruthenium centers, with one metal core coordinated by the hydroxamate [O,O] chelate and the other by the [N_amino, N_hydroxamate] moiety. nih.gov The determination of such structures by X-ray crystallography provides crucial validation for the coordination modes inferred from solution-state studies (like NMR and pH-potentiometry) and offers a detailed picture of the binding interactions at an atomic level. nih.govsioc-journal.cn

Investigational Applications of this compound Metal Complexes in Chemical Biology

Anticancer Activity of Rhodium(III) and Ruthenium(II) Complexes

Studies have focused on half-sandwich type organometallic complexes, where the metal is also bonded to a cyclopentadienyl (B1206354) (Cp*) or a p-cymene (B1678584) ring. These ancillary ligands can modulate the lipophilicity and cellular uptake of the complexes.

Rhodium(III) Complexes:

Complex formation studies between the rhodium precursor [(η⁵-Cp*)RhIII(H₂O)₃]²⁺ and this compound have revealed the formation of various species in aqueous solution. otka-palyazat.hursc.org In the most stable complexes, two this compound ligands bridge two rhodium centers. otka-palyazat.hursc.org Each ligand coordinates to one rhodium ion through its hydroxamate (O,O) group and to the other via its amino-N atom. otka-palyazat.hursc.org This arrangement is further stabilized by an internal hydrogen bond. otka-palyazat.hursc.org

While the coordination chemistry is well-defined, the biological activity of these specific rhodium-4-amino-N-hydroxybutanamide complexes has not been extensively reported in terms of significant anticancer effects. However, related rhodium(III)-aminohydroxamate complexes have been synthesized and tested. For instance, an iridium analogue, which shares similarities with rhodium, complexed with L-2-amino-N-hydroxyacetamide, showed insignificant anti-proliferative activity in the micromolar concentration range against a panel of human cancer cell lines. otka-palyazat.hursc.org

Ruthenium(II) Complexes:

Similar to rhodium, ruthenium(II) complexes with this compound have been investigated. The complex-forming capabilities of [(η⁶-p-cymene)Ru(H₂O)₃]²⁺ with this compound have been studied, indicating the formation of stable chelated species. nih.gov

In one study, dinuclear ruthenium(II) complexes with a related aminohydroxamate, α-alaninehydroxamic acid, were synthesized and characterized. nih.gov These complexes were subsequently tested for their in vitro cytotoxicity against several human cancer cell lines. However, the results showed no significant anti-proliferative activity in the micromolar concentration range. nih.gov

The table below summarizes the reported cytotoxic activity of a representative rhodium analogue complex.

| Compound/Complex | Cell Line | IC₅₀ (µM) | Reference |

| [(η⁵-Cp*)IrIII(α-alaha)Br] | A2780 (ovarian) | >50 | otka-palyazat.hursc.org |

| HeLa (cervical) | >50 | otka-palyazat.hursc.org | |

| DU-145 (prostate) | >50 | otka-palyazat.hursc.org | |

| A549 (lung) | >50 | otka-palyazat.hursc.org | |

| MCF-7 (breast) | >50 | otka-palyazat.hursc.org |

Table 1: In Vitro Cytotoxicity of a Half-Sandwich Iridium(III)-Aminohydroxamate Complex

Potential as Enzyme Inhibitors

Hydroxamic acids are a well-known class of enzyme inhibitors, primarily due to their ability to chelate metal ions in the active sites of metalloenzymes. A significant area of investigation for hydroxamic acid derivatives is the inhibition of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Overexpression of certain MMPs is associated with cancer progression and metastasis.

While there is extensive research on organic derivatives of N-hydroxybutanamide as MMP inhibitors, the exploration of their metal complexes for this application is an emerging area. nih.gov The coordination of a metal ion to the this compound ligand could potentially enhance its binding affinity and selectivity for the zinc ion in the active site of MMPs. This remains a promising, yet largely unexplored, avenue for the investigational applications of these complexes in chemical biology.

Analytical Methodologies for Research on 4 Amino N Hydroxybutanamide

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples

Chromatographic methods are indispensable for separating 4-amino-N-hydroxybutanamide from impurities and quantifying its concentration in research samples.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and its derivatives. Its versatility allows for both the assessment of purity and the quantification of the compound in various matrices. A common approach involves reversed-phase HPLC, often utilizing a C18 column. usp.br

For quantitative analysis, UV detection is frequently employed. The selection of the mobile phase is critical for achieving optimal separation. For instance, a mixture of acetonitrile (B52724) and water is a common mobile phase for related compounds. In the analysis of similar amino acid derivatives, mobile phases consisting of water with 0.2% formic acid and acetonitrile with 0.2% formic acid have been used with a gradient elution. rsc.org The validation of an HPLC method for a structurally similar compound, 4-amino-3-hydroxybutyric acid, demonstrated excellent linearity, accuracy, and precision, highlighting the suitability of HPLC for quantitative studies. nih.gov

Table 1: Example HPLC Parameters for Analysis of Related Compounds

| Parameter | Value/Description |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water or Water/Acetonitrile with formic acid |

| Detection | UV |

| Flow Rate | Typically around 1.0 mL/min |

| Injection Volume | 25 µL |

| Elution | Gradient or isocratic |

Gas Chromatography-Mass Spectrometry (GC-MS) offers a high degree of sensitivity and specificity for the analysis of volatile compounds. However, due to the polar nature of this compound, derivatization is necessary to increase its volatility for GC analysis. sigmaaldrich.com A common derivatization technique is silylation, which replaces active hydrogens on the amino and hydroxyl groups with nonpolar moieties. sigmaaldrich.com

For instance, in the analysis of the structurally related compound hypusine, Nε-(4-amino-2-hydroxybutyl)lysine, a two-step derivatization process involving esterification followed by acylation was employed before GC-MS analysis. nih.gov This method demonstrated high sensitivity, with a detection limit in the femtomole range. nih.gov GC-MS is particularly valuable for identifying and quantifying trace amounts of the compound and its metabolites in biological samples. nih.govgoogle.com

Mass Spectrometry for Metabolite Identification and Biomarker Analysis in Preclinical Research

Mass spectrometry (MS) is a highly sensitive technique crucial for identifying metabolites of this compound and for biomarker analysis in preclinical studies. nih.govwuxiapptec.com